3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of chlorine and fluorine atoms on a triazolopyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-chloro-6-fluoropyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure the efficient production of high-purity this compound, meeting the demands of various industries.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, including the treatment of various diseases.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine is similar to other triazolopyridine derivatives, such as this compound and 3-bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine. its unique combination of chlorine and fluorine atoms on the triazolopyridine ring structure sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
3-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
This compound-1-oxide
This compound-1,5-dione
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
3-chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGGAZPXZUIPLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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